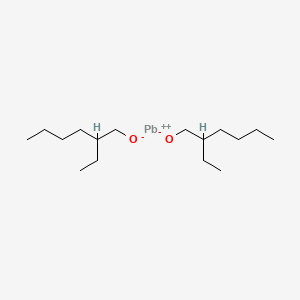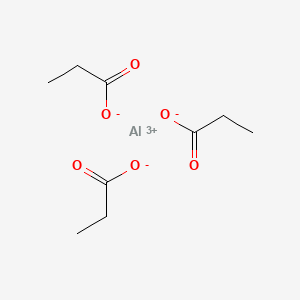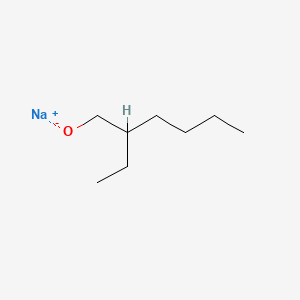
Sodium 2-ethylhexanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-ethylhexanolate, also known as sodium 2-ethylcaproate, is a sodium salt of 2-ethylhexanoic acid. It is a white to off-white hygroscopic crystalline powder that is highly soluble in water. The compound has a molecular formula of C8H15NaO2 and a molecular weight of 166.19 g/mol . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanolate is typically synthesized by reacting 2-ethylhexanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium at temperatures ranging from 40°C to 100°C . The resulting product is then dehydrated and dried to obtain the pure this compound in a fine powdered form .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the reaction of isooctanoic acid with sodium hydroxide, followed by tray drying or spray drying to obtain the final product . This method is cost-effective, energy-efficient, and yields a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-ethylhexanolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-ethylhexanolate has a wide range of applications in scientific research, including:
Wirkmechanismus
Sodium 2-ethylhexanolate exerts its effects primarily through its interaction with various molecular targets. One of its known targets is β-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans. These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a crucial process in many biological systems. By inhibiting these enzymes, this compound can disrupt essential metabolic pathways in these pathogens.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-ethylhexanoate: A closely related compound with similar chemical properties and applications.
2-Ethylhexanoic acid: The parent acid of sodium 2-ethylhexanolate, used in the synthesis of metal derivatives.
Sodium stearate: Another sodium salt used in various industrial applications.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a strong reducing agent. It is also highly effective in the acylation of amines and the synthesis of pharmaceutical intermediates, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
38411-13-1 |
|---|---|
Molekularformel |
C8H17NaO |
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
sodium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
BFDXQZBRSCAZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


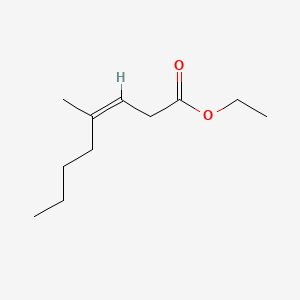
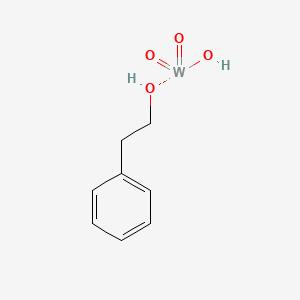
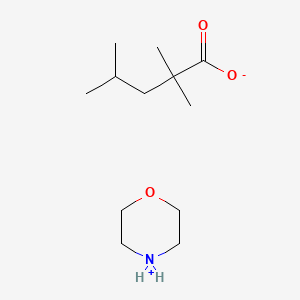
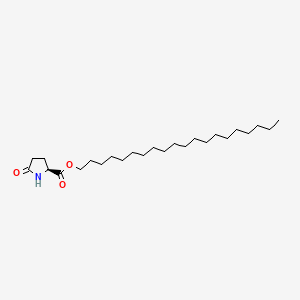
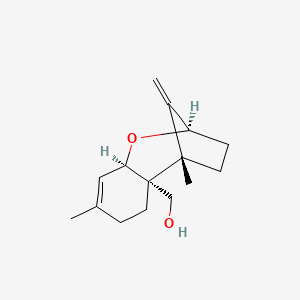
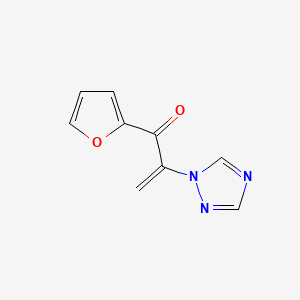
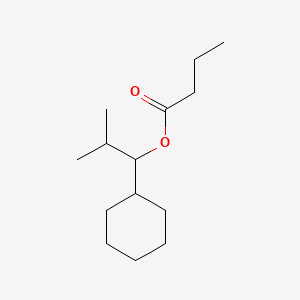
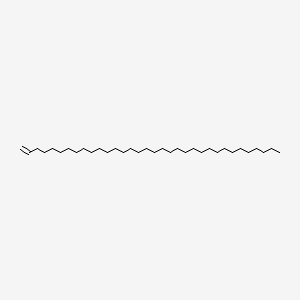

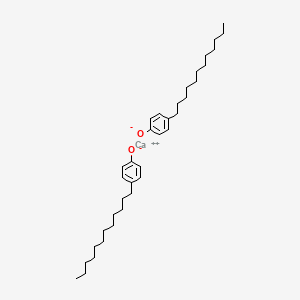

![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
